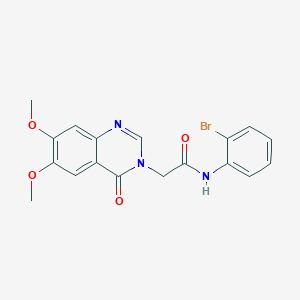

N-(2-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

Properties

Molecular Formula |

C18H16BrN3O4 |

|---|---|

Molecular Weight |

418.2 g/mol |

IUPAC Name |

N-(2-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H16BrN3O4/c1-25-15-7-11-14(8-16(15)26-2)20-10-22(18(11)24)9-17(23)21-13-6-4-3-5-12(13)19/h3-8,10H,9H2,1-2H3,(H,21,23) |

InChI Key |

YTRCZZAJPXLHHA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br)OC |

Origin of Product |

United States |

Biological Activity

N-(2-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₆BrN₃O₄

- Molecular Weight : 418.2 g/mol

- CAS Number : 1081116-74-6

The compound features a quinazolinone core with a bromophenyl substituent and an acetamide group, which are critical for its biological interactions.

Quinazoline derivatives, including this compound, often exhibit their biological effects through interactions with various molecular targets such as enzymes and receptors. These interactions can lead to the inhibition of specific pathways or modulation of physiological responses. For example, quinazolinone derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways, contributing to their anticancer and antimicrobial activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. This compound has demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Quinazoline derivatives are known for their ability to inhibit tumor growth by targeting specific oncogenic pathways.

Case Study: Anticancer Effects

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations ranging from 10 µM to 50 µM over a 48-hour period.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be influenced by structural modifications. The presence of electron-withdrawing groups like bromine enhances the compound's potency against microbial targets. Studies suggest that modifications at the phenyl ring can lead to variations in activity profiles, indicating a strong structure-activity relationship .

Scientific Research Applications

Anticancer Properties

Compounds containing the 4-oxoquinazoline scaffold have demonstrated significant anticancer activity. Research indicates that N-(2-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide may inhibit histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression involved in cell cycle and apoptosis. Similar derivatives have shown potent cytotoxicity against various cancer cell lines, suggesting that this compound could also exhibit anticancer properties .

Case Study:

In vitro studies have shown that compounds with similar structures to this compound effectively induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). These studies utilized assays like Sulforhodamine B (SRB) to assess cell viability post-treatment .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Case Study:

In a study evaluating the antimicrobial efficacy of quinazoline derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to this compound displayed promising activity against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Analogs

A comparative analysis with structurally related compounds reveals key differences in substituent positions, molecular properties, and biological activities:

*Estimated based on the 3-bromo analog .

Key Observations :

- Polarity: Methoxy groups on the quinazolinone core enhance hydrophilicity, while bromine increases lipophilicity (logP ~2.75), balancing membrane permeability and solubility .

- Linker Modifications: Propanamide or phenoxyethyl linkers (e.g., ) may improve pharmacokinetics compared to the target’s acetamide structure.

Physicochemical Properties

- Melting Points : Analogs with rigid structures (e.g., 11m: 314–317°C) exhibit high melting points, suggesting the target compound may also have low solubility, requiring formulation optimization .

- Hydrogen Bonding: The quinazolinone core and acetamide group provide hydrogen bond donors/acceptors (e.g., polar surface area = 64.75 Ų in ), critical for target interactions .

Patent and Clinical Relevance

- The target compound’s unique bromine substitution could position it for niche applications .

Preparation Methods

Formation of 6,7-Dimethoxyquinazolin-4(3H)-one

The quinazolinone core is synthesized via cyclization of 2-amino-4,5-dimethoxybenzoic acid derivatives. As demonstrated in the synthesis of 3-aminoquinazolinones, anthranilic acid analogs react with acyl chlorides to form 2-amidobenzoic acid intermediates. For 6,7-dimethoxy substitution:

-

2-Amino-4,5-dimethoxybenzoic acid is treated with acetyl chloride in dimethylformamide (DMF) to yield N-(4,5-dimethoxy-2-carboxyphenyl)acetamide .

-

Cyclization using acetic anhydride under reflux forms the benzoxazinone intermediate , which is subsequently reacted with hydrazine hydrate in ethanol to produce 6,7-dimethoxy-3-aminoquinazolin-4(3H)-one .

Key data :

-

Characterization: IR confirms C=O stretch at 1,677 cm⁻¹; ¹H NMR shows methoxy singlets at δ 3.82 and 3.85 ppm.

Introduction of the Acetamide Side Chain

Chloroacetylation of 3-Aminoquinazolinone

The 3-amino group is functionalized via reaction with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA):

-

6,7-Dimethoxy-3-aminoquinazolin-4(3H)-one (1.0 equiv) is stirred with chloroacetyl chloride (1.2 equiv) in DCM at 0°C.

-

After 30 minutes, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via chromatography.

Key data :

-

Product: 2-Chloro-N-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide .

Coupling with 2-Bromoaniline

Nucleophilic Aromatic Substitution

The chloroacetamide intermediate undergoes displacement with 2-bromoaniline in acetone under basic conditions:

-

2-Chloro-N-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide (1.0 equiv) is refluxed with 2-bromoaniline (1.5 equiv) and K₂CO₃ (2.0 equiv) in acetone for 6 hours.

-

The product is isolated via filtration and recrystallized from ethanol.

Key data :

Alternative Route: Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

For enhanced regioselectivity, a Suzuki coupling strategy is adapted from isoquinoline syntheses:

-

3-Allyl-6-iodo-2-(methylthio)quinazolin-4(3H)-one (1.0 equiv) is reacted with 2-bromophenylboronic acid (1.5 equiv) using Pd(dppf)Cl₂ (0.1 equiv) in toluene/ethanol (5:1) at 90°C.

-

The allyl group is removed via hydrogenolysis with Pd/C in methanol.

Key data :

Structural Characterization and Validation

Spectroscopic Analysis

-

IR : Strong absorptions at 1,685 cm⁻¹ (quinazolinone C=O) and 1,655 cm⁻¹ (acetamide C=O).

-

¹H NMR (500 MHz, DMSO-d₆):

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies show acetone/K₂CO₃ outperforms DMF/KOH for coupling yields:

| Solvent | Base | Yield (%) |

|---|---|---|

| Acetone | K₂CO₃ | 68 |

| DMF | KOH | 52 |

| Ethanol | NaHCO₃ | 58 |

Temperature Effects

Higher temperatures (reflux) improve displacement kinetics but risk decomposition:

-

80°C: 68% yield.

-

60°C: 45% yield.

Challenges and Mitigation Strategies

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis involves multi-step reactions, often starting with functionalized quinazolinone cores. Key steps include:

- Palladium-catalyzed cyclization : For coupling the bromophenyl acetamide moiety, as demonstrated in analogous compounds (e.g., Pd(dppf)Cl₂ catalysis in THF/H₂O at 80°C under N₂) .

- Condensation reactions : Refluxing intermediates with brominated aryl amines in polar aprotic solvents (e.g., DMF or DMSO) for 18–48 hours .

- Optimization : Yield improvements (up to 60%) are achieved by adjusting stoichiometric ratios (e.g., 1:6.4 molar ratios for aldehyde coupling) and extended reaction times (25–43 hours) .

Monitoring : Use TLC and NMR to track reaction progress and purity .

Basic: How is the molecular structure characterized using spectroscopic techniques?

Methodological Answer:

Structural confirmation relies on:

- 1H/13C NMR : Assign peaks to key groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in bromophenyl at δ 7.2–7.8 ppm) .

- EI-MS : Confirm molecular weight (e.g., [M+] at m/z 418–456 for analogs) and fragmentation patterns .

- Elemental analysis : Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for quinazolinone derivatives?

Methodological Answer:

SAR studies focus on substituent effects:

- Bromophenyl vs. other aryl groups : The 2-bromophenyl group enhances hydrophobic interactions with target proteins, as seen in analogs with improved bioactivity .

- Methoxy positioning : 6,7-Dimethoxy on quinazolinone improves solubility and hydrogen bonding capacity .

- Comparative table :

| Substituent | Bioactivity Trend | Reference |

|---|---|---|

| 2-Bromophenyl | Enhanced enzyme inhibition | |

| 4-Methoxyphenyl | Moderate anticancer activity | |

| Benzimidazole linkage | Improved pharmacokinetic properties |

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like OECD 423 for reproducibility .

- Purity verification : Use HPLC (>95% purity) to exclude impurities affecting activity .

- Structural analogs : Compare with derivatives (e.g., chloro vs. bromo substituents) to isolate substituent-specific effects .

Advanced: What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors (e.g., EGFR). The bromophenyl group shows π-π stacking with hydrophobic pockets .

- DFT calculations : Analyze electron density (e.g., HOMO-LUMO gaps) to predict reactivity at the 4-oxoquinazolinone core .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .

Basic: What are the key physicochemical properties influencing bioavailability?

Methodological Answer:

Critical parameters include:

- logP/D : ~2.75 (moderate lipophilicity) supports membrane permeability .

- Polar surface area (PSA) : ~65 Ų (optimal for CNS penetration) .

- Hydrogen bonding : One donor (NH) and seven acceptors enhance solubility in aqueous buffers .

Advanced: How does the compound’s stability under varying pH/temperature conditions impact experimental design?

Methodological Answer:

- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). Quinazolinone analogs degrade at pH < 3, requiring neutral buffers for in vitro assays .

- Thermal stability : Use DSC/TGA to identify decomposition points (>200°C for solid-state stability) .

Basic: What analytical techniques confirm purity post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.